N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
N-([1,1'-Biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a biphenyl core substituted with a tetrahydrothiophen-3-yloxy group. The compound’s structure combines a nicotinamide moiety (a pyridine-3-carboxamide) with a biphenyl scaffold, modified by a sulfur-containing tetrahydrothiophen ring.
Properties
IUPAC Name |
N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(19-10-6-13-23-22(19)26-17-12-14-27-15-17)24-20-11-5-4-9-18(20)16-7-2-1-3-8-16/h1-11,13,17H,12,14-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSKLQFNRYCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, including the formation of the biphenyl and tetrahydrothiophene intermediates, followed by their coupling with nicotinamide. Common synthetic routes may include:
Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
Synthesis of Tetrahydrothiophene Intermediate: This step may involve the cyclization of suitable precursors under acidic or basic conditions.
Coupling with Nicotinamide: The final step involves the coupling of the biphenyl and tetrahydrothiophene intermediates with nicotinamide using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like NaBH4 can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving nicotinamide.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and nicotinamide moieties may facilitate binding to specific sites, while the tetrahydrothiophene ring could modulate the compound’s overall activity. This interaction can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Their Key Features
The following table highlights structural similarities and differences between the target compound and key analogues:
Key Observations:
- Core Similarities : All compounds share a biphenyl backbone, often functionalized with heterocyclic groups (e.g., pyridine, tetrahydrothiophen).
- Substituent Variations : The target compound’s tetrahydrothiophen-3-yloxy group distinguishes it from chlorinated analogues like boscalid. Sulfur-containing groups (e.g., thiophen sulfonyl in ) may enhance metabolic stability or alter solubility compared to halogens.
- Molecular Weight: Boscalid (343.21 Da) is lighter than the tetrahydroisoquinoline derivative (474.6 Da), suggesting the target compound’s weight may fall between these values depending on substituents.
Palladium-Catalyzed Cross-Coupling ():
- Boscalid-like Derivatives : Synthesized via Pd(OAc)₂-mediated coupling of arylboronic acids with nicotinamide precursors, achieving yields of 62–88% .
- Target Compound Synthesis: Likely involves similar Pd-catalyzed aryl-aryl coupling, with tetrahydrothiophen-3-yloxy introduced via nucleophilic substitution or Mitsunobu reactions.
Hydrogenation and Functionalization ():
- Hydrogenation of benzyl ethers (e.g., N-(2-(5-hydroxybiphenyl)ethyl)acetamide) using Pd/C and H₂ suggests strategies for reducing unsaturated bonds in the target compound’s tetrahydrothiophen moiety.
Amide Bond Formation ():
Pharmacological and Agrochemical Profiles
- Boscalid : A broad-spectrum fungicide targeting succinate dehydrogenase (SDHI class). Chlorine substituents enhance binding affinity and photostability .
- Neurokinin Receptor Antagonists : Compounds like PS42 () with biphenyl cores and amide linkages demonstrate neurokinin-1 receptor antagonism, suggesting possible CNS applications for the target compound .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound notable for its unique structural features, including a biphenyl group, a tetrahydrothiophene ring, and a nicotinamide moiety. This combination of functional groups suggests potential biological activities that merit investigation.
Chemical Structure and Synthesis
The compound's IUPAC name is N-(2-phenylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide. Its synthesis typically involves several key steps:
- Formation of Biphenyl Intermediate : Achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
- Synthesis of Tetrahydrothiophene Intermediate : Cyclization of suitable precursors under acidic or basic conditions.
- Coupling with Nicotinamide : The final step involves amide bond formation using coupling reagents like EDCI or DCC.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The biphenyl and nicotinamide components may enhance binding affinity, while the tetrahydrothiophene ring could influence the compound's overall biological activity. This interaction may modulate various biochemical pathways, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar thiophene derivatives, which can provide insights into the potential activities of this compound:
- Antiviral Activity : Research indicates that thiophene derivatives exhibit antiviral properties by interfering with viral entry mechanisms. For instance, modifications in the chemical structure can significantly affect their efficacy against viruses like Ebola virus (EBOV). Compounds similar to this compound have shown promising results in inhibiting viral entry by disrupting critical interactions between viral glycoproteins and host cell receptors .
- Inhibition Studies : In vitro assays have demonstrated that certain thiophene derivatives can inhibit the NPC1/EBOV-GP interaction, a crucial step in the viral entry process. This suggests that compounds with structural similarities may also exhibit antiviral properties through analogous mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be useful:
| Compound Type | Example Compounds | Biological Activity |
|---|---|---|
| Nicotinamide Derivatives | Nicotinamide riboside | Neuroprotective effects |
| Biphenyl Compounds | Biphenyl-2-carboxylic acid | Anti-inflammatory properties |
| Tetrahydrothiophene Derivatives | Various thiophene derivatives | Antiviral and anticancer activities |
The distinct combination of biphenyl, tetrahydrothiophene, and nicotinamide moieties in this compound sets it apart from other compounds, potentially conferring unique biological activities not commonly observed in other classes of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of coupling reagents like EDCI or DCC to link the nicotinamide core to biphenyl and tetrahydrothiophene moieties .
- Substitution reactions : Halogen displacement or Mitsunobu reactions for ether bond formation .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity .
- Optimization : Reaction yields are sensitive to temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of intermediates. Catalytic Pd-mediated cross-coupling may enhance biphenyl integration .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR identifies proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.6 ppm) and confirms ether/amide linkages .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the nicotinamide scaffold .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Approach :
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., tetrahydrothiophene vs. tetrahydrofuran) on target binding .
- Assay standardization : Control variables like cell line origin, solvent (DMSO concentration), and incubation time .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) to validate mechanisms .
Q. What strategies improve the metabolic stability and pharmacokinetics of this compound?
- In vitro methods :
- Liver microsomal assays : Identify metabolic hotspots (e.g., tetrahydrothiophene oxidation) using LC-MS/MS .
- Prodrug design : Mask polar groups (e.g., amide) with ester or carbamate moieties to enhance bioavailability .
- In silico tools : Molecular dynamics simulations to predict CYP450 interactions and plasma protein binding .
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Key factors :
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINAP-Pd complexes) to control tetrahydrothiophene stereochemistry .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor specific transition states in SN2 reactions .
Key Notes for Experimental Design
- Avoid commercial bias : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendor data.
- Contradiction management : Use orthogonal assays (e.g., SPR + cellular thermal shift) to validate target engagement .
- Data reproducibility : Report detailed NMR shifts and HRMS spectra for cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
